molecular formula C8H5BrN2O B1523312 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile CAS No. 887594-04-9

3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile

Cat. No. B1523312
M. Wt: 225.04 g/mol
InChI Key: MIXBXJZVCUVVCI-UHFFFAOYSA-N
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Description

“3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile” is a chemical compound that contains a bromopyridinyl group. It has a molecular weight of 230.06 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of compounds similar to “3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile” has been reported in the literature . For instance, a series of eighteen novel pyrimidine-based thiourea compounds were synthesized with good to excellent yields (61–88%). The chemical structures of these heterocycles consist of a central pyrimidine ring with phenyl-substituted thiourea motifs .


Molecular Structure Analysis

The molecular structure of “3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile” includes a bromopyridinyl group, which is a pyridine ring with a bromine atom attached. The InChI code for a similar compound, “3-(5-bromopyridin-3-yl)propanoic acid”, is 1S/C8H8BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) .


Physical And Chemical Properties Analysis

“3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile” is a powder at room temperature . The compound has a molecular weight of 230.06 .

Scientific Research Applications

Herbicide Resistance in Plants

The research by Stalker, Mcbride, and Malyj (1988) discusses the development of herbicide resistance in transgenic plants by expressing a bacterial detoxification gene that converts bromoxynil, a related compound, to its primary metabolite, demonstrating the application of such compounds in genetic engineering for agriculture [Stalker, Mcbride, & Malyj, 1988].

Preorganized Ligand Design

Charbonnière, Weibel, and Ziessel (2002) describe ligands bearing bromo-substituted bipyridine pendant arms, showcasing the utility of such structures in designing ligands for potential labeling of biological materials, highlighting their role in the rational design of complex ligands [Charbonnière, Weibel, & Ziessel, 2002].

Anticancer Activity of Heterocyclic Compounds

Metwally, Abdelrazek, and Eldaly (2016) investigate the synthesis and anticancer activity of new heterocyclic compounds based on a core structure similar to "3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile," indicating the potential therapeutic applications of such compounds in medicine [Metwally, Abdelrazek, & Eldaly, 2016].

Antibacterial Activity of Cyanopyridine Derivatives

Bogdanowicz et al. (2013) explore the synthesis and antibacterial activity of novel cyanopyridine derivatives, demonstrating the potential of bromopyridine compounds in developing new antimicrobial agents [Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013].

Organic Synthesis Methodologies

Rao and Muthanna (2016) discuss variations on the Blaise reaction for the synthesis of multifunctional compounds using 3-oxopropanenitriles, showcasing advanced methodologies in organic synthesis that could involve compounds like "3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile" [Rao & Muthanna, 2016].

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using the substance only in well-ventilated areas, avoiding breathing dust/fumes, wearing protective equipment, and washing thoroughly after handling .

properties

IUPAC Name

3-(5-bromopyridin-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-6(4-11-5-7)8(12)1-2-10/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXBXJZVCUVVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700761
Record name 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile

CAS RN

887594-04-9
Record name 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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